![molecular formula C17H15BrN2O5 B5236736 N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5236736.png)
N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine, also known as BFA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BFA is a synthetic compound that is derived from beta-alanine, a non-essential amino acid that is naturally found in the body. In
作用機序
The mechanism of action of N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine is not fully understood, but it is believed to act by inhibiting the function of the Golgi apparatus, a cellular organelle that is responsible for the processing and sorting of proteins. This compound has been shown to disrupt the structure of the Golgi apparatus, leading to the accumulation of proteins in the endoplasmic reticulum and the inhibition of protein secretion.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity, making it a safe compound to work with in lab experiments. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine. One potential direction is to further investigate its anticancer properties and its potential use as a chemotherapeutic agent. Another potential direction is to study its potential use in drug delivery systems, particularly for the targeted delivery of drugs to cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Overall, this compound is a promising compound that has the potential to have significant applications in various fields of scientific research.
合成法
The synthesis of N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine involves the reaction of 2-bromobenzoyl chloride with 3-furan-2-ylacrylic acid in the presence of triethylamine. The resulting product is then reacted with beta-alanine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain this compound.
科学的研究の応用
N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been extensively studied for its potential applications in various fields of scientific research. One of the primary research applications of this compound is in the field of cancer research. This compound has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. This compound has also been studied for its potential use in drug delivery systems, as it has been shown to accumulate in tumor cells and can be used to deliver drugs specifically to cancer cells.
特性
IUPAC Name |
3-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O5/c18-13-6-2-1-5-12(13)16(23)20-14(10-11-4-3-9-25-11)17(24)19-8-7-15(21)22/h1-6,9-10H,7-8H2,(H,19,24)(H,20,23)(H,21,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHAJKJCUQETSJ-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5236653.png)
![N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5236660.png)
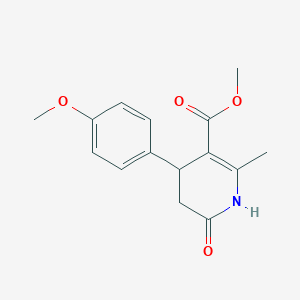
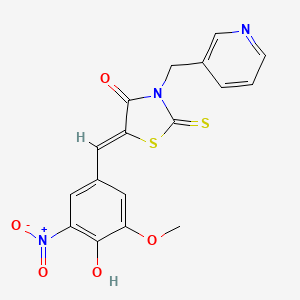
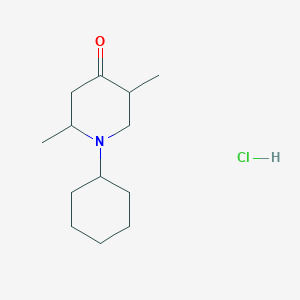
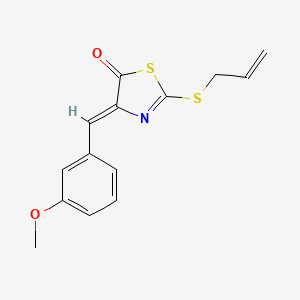
![N-{4-[({2-[(2,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5236685.png)
![6-[(1,3-benzodioxol-5-ylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5236692.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5236696.png)
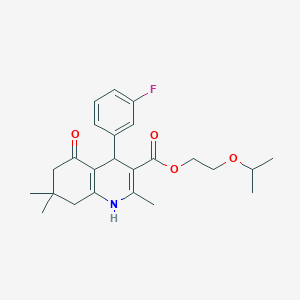
![4,4'-[(3-chlorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5236704.png)

![3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5236727.png)
![N-(5-{[(3,5-dimethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5236743.png)